molecular formula C13H18ClN3O2 B2903742 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1955514-87-0

1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2903742
CAS No.: 1955514-87-0
M. Wt: 283.76
InChI Key: KROBUIFFINMRBS-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound featuring a 3,4-dimethoxybenzyl substituent and a methyl group at the 3-position of the pyrazole ring. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3;/h4-7H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROBUIFFINMRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the pyrazol ring reacts with a suitable electrophile containing the dimethoxyphenyl moiety.

  • Formation of the Amine: The amine group is introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound, such as converting nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific functional groups present.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Substituted derivatives where the original functional group is replaced by a different group.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.

  • Industry: Use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Pyrazole Derivatives with Varied Aromatic Substituents

lists pyrazole-carboximidamide derivatives with diverse aryl substituents. Compound (8) in this series, 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide , shares the 3,4-dimethoxyphenyl group with the target compound but differs in core structure (dihydro-pyrazole vs. pyrazole) and functional groups (carboximidamide vs. amine hydrochloride). The dihydro-pyrazole core in compound (8) may confer distinct conformational rigidity, while the target compound’s simpler pyrazole ring could enhance metabolic stability .

Key Differences:

  • Core Structure : Dihydro-pyrazole (compound 8) vs. pyrazole (target).
  • Functional Groups : Carboximidamide (electron-withdrawing) vs. amine hydrochloride (protonated, hydrophilic).

1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine Hydrochloride

This compound (EN300-762801, ) replaces the 3,4-dimethoxybenzyl group with a 2-chlorobenzyl moiety. The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy groups in the target compound. This difference likely impacts solubility (chloro groups increase hydrophobicity) and receptor-binding profiles. The molecular weight of this analog is 222.72 g/mol , significantly lower due to the absence of methoxy groups .

Key Differences:

  • Aromatic Substituent : 2-chloro (electron-withdrawing) vs. 3,4-dimethoxy (electron-donating).
  • Molecular Weight : 222.72 g/mol (chloro analog) vs. ~299.75 g/mol (target).

Comparison with Functionally Related Pharmaceuticals

Verapamil ()

Verapamil, a calcium channel blocker, shares the 3,4-dimethoxyphenyl group with the target compound. However, its dihydropyridine core facilitates interactions with L-type calcium channels, whereas the pyrazole core of the target may target different pathways (e.g., CNS receptors or kinases). Verapamil’s higher molecular weight (454.6 g/mol ) and extended alkyl chain contribute to prolonged action, contrasting with the target’s compact structure .

Key Differences:

  • Core Structure : Dihydropyridine (verapamil) vs. pyrazole (target).
  • Pharmacology : Calcium channel blockade (verapamil) vs. undefined mechanism (target).

Papaverine Hydrochloride ()

Papaverine, an isoquinoline derivative with a 3,4-dimethoxybenzyl group, is a vasodilator. Its isoquinoline core allows for planar interactions with phosphodiesterase enzymes, while the target’s pyrazole ring may engage in hydrogen bonding via the amine group. Both compounds utilize hydrochloride salts for solubility, but papaverine’s larger structure (C₂₀H₂₁NO₄·HCl) suggests distinct pharmacokinetics .

Key Differences:

  • Core Structure: Isoquinoline (papaverine) vs. pyrazole (target).
  • Therapeutic Use: Vasodilation (papaverine) vs.

Physicochemical and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity
Target Compound Pyrazole 3,4-Dimethoxybenzyl, 3-methyl ~299.75 Undefined (potential CNS)
1-[(2-Chlorophenyl)methyl]-3-methyl-... (EN300-762801) Pyrazole 2-Chlorobenzyl, 3-methyl 222.72 Unknown
Verapamil Dihydropyridine 3,4-Dimethoxyphenyl, alkyl chain 454.6 Calcium channel blockade
Papaverine Hydrochloride Isoquinoline 3,4-Dimethoxybenzyl, methoxy 375.85 Vasodilation, PDE inhibition
Compound (8) () Dihydro-pyrazole 3,4-Dimethoxyphenyl, phenyl Not reported Carboximidamide-related

Research Findings and Implications

  • Substituent Effects : Electron-donating methoxy groups (target) enhance solubility and may improve CNS penetration compared to chloro analogs .
  • Core Structure: Pyrazole rings (target) offer metabolic stability over dihydro-pyrazoles or isoquinolines .
  • Salt Form : Hydrochloride salts (target, papaverine) improve bioavailability but may alter crystallization behavior .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethoxy-substituted phenyl group and a pyrazole moiety, contributing to its diverse biological properties.

The chemical formula of this compound is C13H18ClN3O2C_{13}H_{18}ClN_{3}O_{2} with a molecular weight of 283.75 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular Formula C₁₃H₁₈ClN₃O₂
Molecular Weight 283.75 g/mol
CAS Number 1955514-87-0
Appearance White to off-white powder

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

  • Mechanism of Action : The presence of the dimethoxyphenyl group enhances the compound's ability to interact with biological targets, potentially leading to increased cytotoxicity against cancer cells.
  • Case Studies : In vitro studies demonstrated that related pyrazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in several studies. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Tests : Preliminary tests indicated that similar pyrazole compounds possess minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics.
  • Research Findings : A study reported that certain pyrazole derivatives exhibited MIC values as low as 31.25 µg/mL against various bacterial strains, highlighting their potential as novel antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureInfluence on Activity
Dimethoxy Group Enhances lipophilicity and target binding
Pyrazole Ring Essential for biological interactions
Phenyl Substitution Modulates electronic properties and reactivity

Q & A

Basic: How can researchers optimize the synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For pyrazole derivatives, temperature (e.g., reflux vs. room temperature), solvent polarity (polar aprotic solvents like DMF vs. non-polar toluene), and reagent stoichiometry significantly influence intermediate formation and final product purity . For example, hydrazine hydrate and substituted phenylhydrazines are critical for cyclization; their molar ratios must be calibrated to avoid side products like unreacted amines or over-substituted derivatives. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (methanol/water mixtures) is essential to isolate the hydrochloride salt .

Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify the presence of the 3,4-dimethoxyphenyl group (aromatic protons at δ 6.7–7.2 ppm, methoxy protons at δ ~3.8 ppm) and the pyrazole backbone (NH2_2 at δ ~5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 306.1 for C14_{14}H19_{19}N3_3O2_2·HCl).
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How do electron-donating groups (e.g., methoxy) on the phenyl ring influence the compound’s reactivity in coordination chemistry?

Methodological Answer:
The 3,4-dimethoxy groups enhance electron density on the phenyl ring, increasing its ability to act as a π-donor ligand. This facilitates coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in complexes. Researchers should employ UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands and cyclic voltammetry to assess redox behavior. For example, bathochromic shifts in UV-Vis spectra (~30–50 nm) indicate strong metal-ligand interactions .

Advanced: What computational approaches are effective in predicting the compound’s binding affinity for biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Simulate interactions with enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding between the pyrazole NH2_2 group and active-site residues (e.g., Asp86 in EGFR kinase).
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; RMSD values <2.0 Å indicate robust binding .
  • Quantum Mechanical Calculations (DFT) : Predict electron distribution at the HOMO-LUMO gap to identify reactive sites for functionalization .

Advanced: How can researchers resolve contradictory data regarding the compound’s antimicrobial activity across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions. Standardize protocols using:

  • MIC (Minimum Inhibitory Concentration) Assays : Use consistent bacterial strains (e.g., ATCC controls) and culture media (Mueller-Hinton agar).
  • Check for Efflux Pump Interference : Include efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance is pump-mediated .
  • Metabolic Profiling : Compare LC-MS metabolomics data from treated vs. untreated microbial cultures to identify disrupted pathways (e.g., folate biosynthesis) .

Basic: What strategies enhance the compound’s solubility and stability in aqueous buffers for in vitro studies?

Methodological Answer:

  • Salt Formation : The hydrochloride salt improves water solubility (tested via shake-flask method in PBS pH 7.4).
  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to prevent precipitation .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What mechanistic studies are recommended to elucidate its role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. For example, if KmK_m increases with inhibitor concentration, competitive inhibition is likely.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • X-ray Crystallography : Resolve ligand-enzyme co-crystal structures to identify key binding motifs (e.g., halogen bonds with 3,4-dimethoxy groups) .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxy groups with trifluoromethoxy (electron-withdrawing) to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester moieties at the pyrazole NH2_2 to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP inhibition, and plasma protein binding during lead optimization .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride aerosols .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory results in cytotoxicity assays between cancer cell lines be systematically addressed?

Methodological Answer:

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
  • Assay Standardization : Use ATP-based viability assays (CellTiter-Glo) instead of MTT to avoid interference from the compound’s redox activity .
  • Hypoxia Mimics : Test under varying O2_2 levels (1–21%) to assess hypoxia-selective toxicity .

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